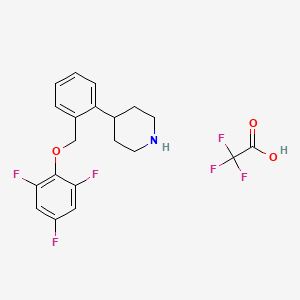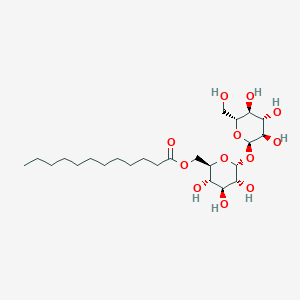
Direct Brown 44
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Direct Brown 44, also known as Direct Brown 3G, is a synthetic dye with the chemical formula C30H24N12Na2O6S2 and a molecular weight of 758.7 g/mol . It is primarily used for dyeing cellulose fibers, paper, and other materials. The compound is known for its brown color and is soluble in water, ethanol, and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Brown 44 is synthesized through a series of chemical reactions involving aromatic amines and diazonium salts. The synthesis typically involves the following steps:
Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with other aromatic compounds to form azo dyes, which are the primary components of this compound.
Industrial Production Methods
In industrial settings, this compound is produced by isolating the acid form of the dye and dissolving it in dilute bases. The dye is then formulated into aqueous liquid formulations for various applications .
Chemical Reactions Analysis
Types of Reactions
Direct Brown 44 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds in the dye, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original dye.
Reduction: Aromatic amines and other reduced products.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
Direct Brown 44 has a wide range of applications in scientific research, including:
Chemistry: Used as a dye for studying the properties of cellulose fibers and other materials.
Biology: Employed in staining techniques for biological specimens.
Industry: Widely used in the textile and paper industries for dyeing and printing applications
Mechanism of Action
The mechanism of action of Direct Brown 44 involves the chemical bonding of the dye molecules with the fibers of the textile or paper. This bonding results in the desired coloration. The dye molecules interact with the fibers through hydrogen bonding, van der Waals forces, and other intermolecular interactions .
Comparison with Similar Compounds
Direct Brown 44 can be compared with other similar compounds, such as:
Direct Yellow 11: Another azo dye used for similar applications but with a yellow color.
Direct Blue 80: A blue azo dye with different chromophoric properties.
Direct Orange 39: An orange azo dye used in textile and paper industries
This compound is unique due to its specific shade of brown and its solubility properties, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C30H24N12Na2O6S2 |
|---|---|
Molecular Weight |
758.7 g/mol |
IUPAC Name |
disodium;4-[[2,4-diamino-5-[[3-[[2,4-diamino-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C30H26N12O6S2.2Na/c31-23-13-25(33)29(15-27(23)39-35-17-4-8-21(9-5-17)49(43,44)45)41-37-19-2-1-3-20(12-19)38-42-30-16-28(24(32)14-26(30)34)40-36-18-6-10-22(11-7-18)50(46,47)48;;/h1-16H,31-34H2,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 |
InChI Key |
VTEBSADXXKSKOE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC2=C(C=C(C(=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])N)N)N=NC4=C(C=C(C(=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])N)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B15136780.png)
methyl]-N,N-diethylbenzamide](/img/structure/B15136782.png)

![(2S,4R)-1-[(2S)-2-(10-aminodecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B15136787.png)



![N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine](/img/structure/B15136817.png)



